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Abstract
Asoprisnil ecamate (J956) is a synthetic, steroidal selective progesterone receptor modulator

(SPRM) that has been investigated for its potential in treating gynecological conditions such as

endometriosis and uterine fibroids. As a prodrug, it is rapidly converted in the body to its active

metabolite, Asoprisnil (J867), which exhibits a unique mixed agonist and antagonist profile at

the progesterone receptor (PR). This technical guide provides an in-depth exploration of the

chemical structure, synthesis, and mechanism of action of Asoprisnil ecamate, presenting

available quantitative data, experimental protocols, and visualizations of key pathways to serve

as a comprehensive resource for researchers in the field. Although the development of

Asoprisnil ecamate was discontinued due to long-term endometrial safety concerns, the

extensive research conducted provides valuable insights into the structure-activity relationships

and biological effects of SPRMs.

Chemical Structure and Physicochemical Properties
Asoprisnil ecamate is a derivative of the potent SPRM, Asoprisnil. The "ecamate" moiety is an

ethyl carbamate group attached to the oxime functional group of Asoprisnil. This prodrug

modification was designed to improve the pharmacokinetic properties of the active compound.

Table 1: Physicochemical Properties of Asoprisnil Ecamate and Asoprisnil
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Property Asoprisnil Ecamate Asoprisnil

IUPAC Name

[(E)-[4-

[(8S,11R,13S,14S,17S)-17-

Methoxy-17-

(methoxymethyl)-13-methyl-3-

oxo-1,2,6,7,8,11,12,14,15,16-

decahydrocyclopenta[a]phena

nthren-11-

yl]phenyl]methylideneamino]

N-ethylcarbamate[1]

(8S,11R,13S,14S,17S)-11-[4-

[(E)-

hydroxyiminomethyl]phenyl]-17

-methoxy-17-

(methoxymethyl)-13-methyl-

1,2,6,7,8,11,12,14,15,16-

decahydrocyclopenta[a]phena

nthren-3-one[2]

Other Names J-956[3][4] J-867[2]

CAS Number 222732-94-7 199396-76-4

Molecular Formula C₃₁H₄₀N₂O₅ C₂₈H₃₅NO₄

Molecular Weight 520.66 g/mol 449.59 g/mol

Solubility Soluble in DMSO Soluble in DMSO

Synthesis of Asoprisnil and Asoprisnil Ecamate
While the precise, proprietary synthesis protocols for Asoprisnil ecamate are not publicly

available, the general synthetic strategy for 11β-benzaldoxime-substituted estratrienes has

been described. The synthesis involves a multi-step process to construct the steroidal

backbone with the key 11β-phenyl group, followed by the formation of the oxime and

subsequent attachment of the ethyl carbamate moiety.

Synthesis of Asoprisnil (J867)
A plausible synthetic route to Asoprisnil, the active metabolite, is outlined below, based on

established chemical transformations in steroid chemistry.
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Starting Materials

Synthesis of Asoprisnil

Final Product

4-Bromobenzaldehyde (I)

Protection of Aldehyde
(I) -> (II)

HC(OEt)3

Steroid Epoxide (IV)

Conjugate Addition
(III) + (IV) -> (V)

Grignard Reagent Formation
(II) -> (III)

Mg, THF

CuCl

Spiro-epoxidation
(V) -> (VI)

Me3S(O)I, t-BuOK

Epoxide Opening
(VI) -> (VII)

NaOMe

Williamson Ether Synthesis
(VII) -> (VIII)

MeI, t-BuOK

Deprotection & Dehydration
(VIII) -> (IX)

TsOH

Oxime Formation
(IX) -> Asoprisnil

NH2OH·HCl, Pyridine

Asoprisnil (J867)

Click to download full resolution via product page

Caption: Synthetic workflow for Asoprisnil (J867).
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Experimental Protocol (Generalized):

A detailed, step-by-step synthetic protocol for Asoprisnil is not available in the public domain.

However, a generalized protocol based on the synthetic scheme is as follows:

Protection of 4-bromobenzaldehyde (I): The aldehyde group of 4-bromobenzaldehyde is

protected, for example, as a diethyl acetal (II) using triethyl orthoformate in the presence of

an acid catalyst.

Grignard Reagent Formation: The protected 4-bromobenzaldehyde (II) is reacted with

magnesium turnings in an anhydrous ether solvent like THF to form the corresponding

Grignard reagent (III).

Conjugate Addition: The Grignard reagent (III) is added to a suitable steroid epoxide (IV) in

the presence of a copper(I) salt catalyst (e.g., CuCl) to introduce the aryl group at the 11β-

position, yielding the 11β-aryl steroid (V).

Spiro-epoxidation: The 17-keto group of the steroid (V) is converted to a spiro-epoxide (VI)

using a sulfur ylide, generated from a sulfonium salt like trimethylsulfonium iodide and a

strong base such as potassium tert-butoxide.

Epoxide Opening and Methylation: The epoxide ring (VI) is opened with a nucleophile, such

as sodium methoxide, to introduce the 17α-methoxymethyl group and a 17β-hydroxyl group

(VII). The resulting hydroxyl group is then alkylated, for instance, using methyl iodide and a

base (Williamson ether synthesis), to yield the 17β-methoxy derivative (VIII).

Deprotection and Dehydration: The protecting group on the benzaldehyde and any other

protecting groups are removed under acidic conditions (e.g., using p-toluenesulfonic acid).

This step is often accompanied by dehydration to form the conjugated diene system in the

steroid A and B rings, resulting in the dienone intermediate (IX).

Oxime Formation: The aldehyde group of the intermediate (IX) is reacted with hydroxylamine

hydrochloride in a basic solvent like pyridine to form the final product, Asoprisnil.

Synthesis of Asoprisnil Ecamate (J956)
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Asoprisnil ecamate is synthesized from Asoprisnil by the formation of an ethyl carbamate on

the oxime nitrogen.

Asoprisnil (J867)

Reaction with
Ethyl Isocyanate

Asoprisnil Ecamate (J956)

Click to download full resolution via product page

Caption: Conversion of Asoprisnil to Asoprisnil Ecamate.

Experimental Protocol (Generalized):

A specific, detailed experimental protocol for the synthesis of Asoprisnil ecamate from

Asoprisnil is not publicly available. However, a general method for the synthesis of oxime

carbamates involves the reaction of an oxime with an isocyanate.

Carbamate Formation: Asoprisnil would be dissolved in a suitable aprotic solvent. An excess

of ethyl isocyanate would be added, possibly in the presence of a non-nucleophilic base to

facilitate the reaction. The reaction mixture would be stirred at a suitable temperature until

the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or

high-performance liquid chromatography (HPLC).
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Purification: The resulting Asoprisnil ecamate would be purified using standard techniques

such as column chromatography, crystallization, or preparative HPLC to obtain the final

product of high purity.

Quantitative Data:

No quantitative data, such as reaction yields or purity for the synthesis of Asoprisnil or

Asoprisnil ecamate, are available in the public domain.

Mechanism of Action: A Selective Modulation of the
Progesterone Receptor
Asoprisnil ecamate, through its active metabolite Asoprisnil, exerts its effects by binding to the

progesterone receptor (PR). The unique pharmacological profile of Asoprisnil stems from its

ability to act as a partial agonist and antagonist, depending on the cellular context and the

presence of progesterone.

Target Cell
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Nucleus

Asoprisnil

Progesterone Receptor (PR) Asoprisnil-PR Complex
Heat Shock Proteins
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Caption: Signaling pathway of Asoprisnil.
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The binding of Asoprisnil to the PR induces a conformational change in the receptor that is

distinct from that induced by either progesterone (a full agonist) or pure antagonists. This

unique conformation leads to differential recruitment of coactivator and corepressor proteins to

the promoter regions of target genes, resulting in tissue-selective effects.

Receptor Binding Affinity
Asoprisnil demonstrates high and selective binding affinity for the progesterone receptor.

Table 2: Receptor Binding Affinity (Ki) of Asoprisnil and Reference Compounds

Compound Receptor Ki (nM)

Asoprisnil
Human Progesterone

Receptor
0.85 ± 0.01

Progesterone
Human Progesterone

Receptor
4.3 ± 1.0

Mifepristone (RU486)
Human Progesterone

Receptor
0.82 ± 0.01

Data from in vitro competitive radioligand binding assays.

Experimental Protocol: Receptor Binding Assay (Generalized)

Preparation of Receptor Source: A source of progesterone receptors is prepared, typically

from cell lysates (e.g., from T47D breast cancer cells) or purified receptor protein.

Competitive Binding: A constant concentration of a radiolabeled progestin (e.g., ³H-

promegestone) is incubated with the receptor preparation in the presence of varying

concentrations of the unlabeled test compound (Asoprisnil).

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the

unbound radioligand, commonly by rapid filtration through glass fiber filters.
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Quantification: The amount of radioactivity trapped on the filters is measured using a

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the

Cheng-Prusoff equation.

Conclusion
Asoprisnil ecamate represents a significant development in the field of selective progesterone

receptor modulators. While its clinical development was halted, the study of its chemical

synthesis, structure-activity relationships, and unique mechanism of action has provided

invaluable knowledge for the ongoing design and development of new therapeutic agents

targeting the progesterone receptor for a variety of gynecological and other hormone-

dependent conditions. The information compiled in this technical guide serves as a

foundational resource for researchers dedicated to advancing this area of medicinal chemistry

and pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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